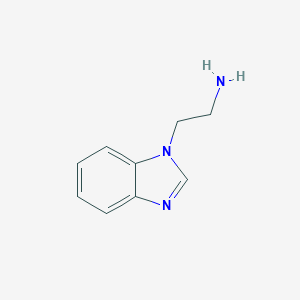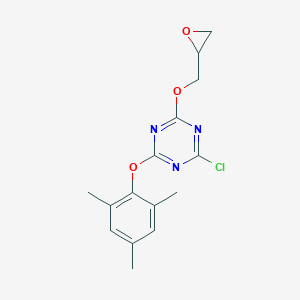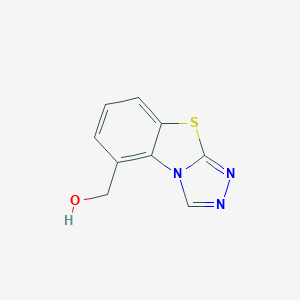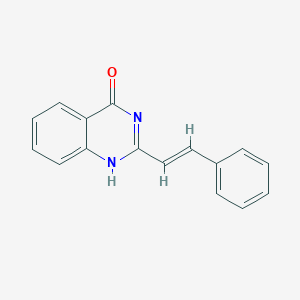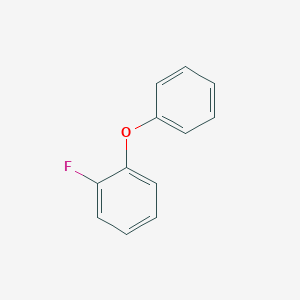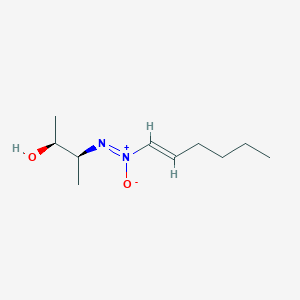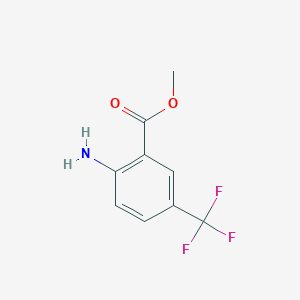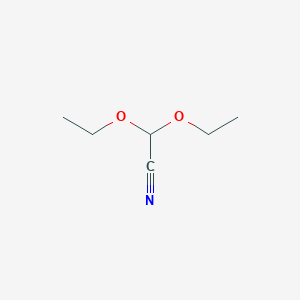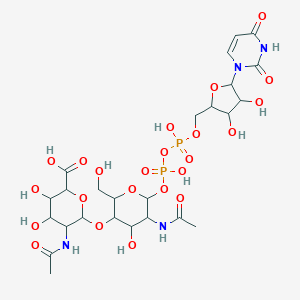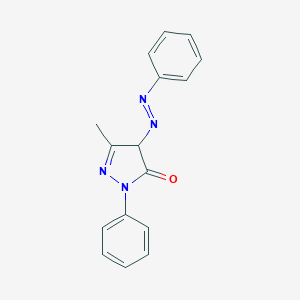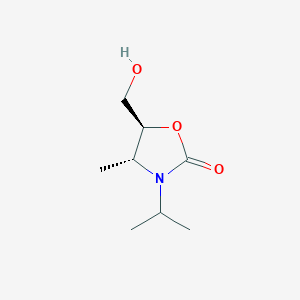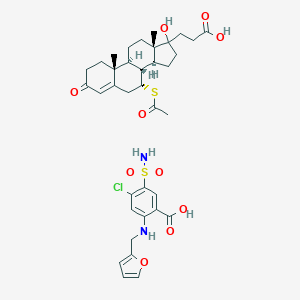
Lasilacton
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lasilacton is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. It is a lactone derivative of the natural product lasalocid, which is commonly used as an antibiotic in veterinary medicine. Lasilacton has been shown to possess several unique properties that make it a promising candidate for various research applications.
作用機序
The mechanism of action of Lasilacton is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in the cell membrane. It has been shown to selectively target cancer cells by inducing apoptosis and inhibiting angiogenesis. It also modulates the immune response by regulating the production of cytokines and chemokines. In livestock, Lasilacton has been shown to improve feed efficiency and reduce the incidence of digestive disorders.
生化学的および生理学的効果
Lasilacton has been shown to have several biochemical and physiological effects on cells and organisms. It has been shown to modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. It also affects the metabolism of lipids, carbohydrates, and amino acids, leading to changes in energy balance and nutrient utilization. In livestock, Lasilacton has been shown to improve the absorption and utilization of nutrients, leading to increased growth and productivity.
実験室実験の利点と制限
Lasilacton has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of structural stability. It also has a wide range of potential applications in various fields of science, making it a versatile research tool. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects can vary depending on the cell or organism being studied. It also requires further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on Lasilacton. One area of interest is its potential as a drug candidate for treating various diseases, such as cancer and neurodegenerative disorders. Another area of research is its use as a growth promoter and feed additive in livestock production. Additionally, Lasilacton has potential applications in environmental science, such as water quality monitoring and remediation. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of science.
合成法
The synthesis of Lasilacton involves several steps, including the reaction of lasalocid with a suitable reagent to form a lactone ring. The process can be carried out using different methods, such as acid-catalyzed cyclization, enzymatic conversion, or photochemical reaction. The yield and purity of Lasilacton can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
Lasilacton has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated as a potential agent for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, Lasilacton has been used as a growth promoter and feed additive for livestock. It has also been shown to have herbicidal and insecticidal properties, making it a potential alternative to conventional pesticides. In environmental science, Lasilacton has been used as a biosensor for detecting heavy metal ions in water.
特性
CAS番号 |
124199-68-4 |
|---|---|
製品名 |
Lasilacton |
分子式 |
C36H45ClN2O10S2 |
分子量 |
765.3 g/mol |
IUPAC名 |
3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |
InChIキー |
ABIRIUVBSAQPBC-ATJCWOKCSA-N |
異性体SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
正規SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
同義語 |
lasilacton |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



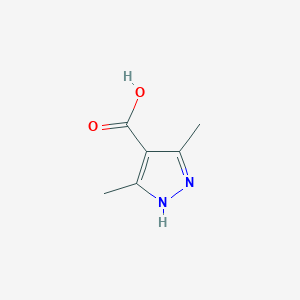
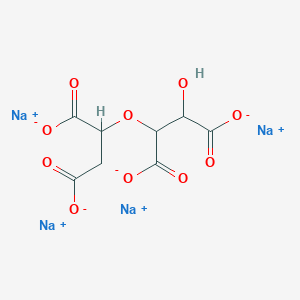
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
